3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid
CAS No.: 1797891-06-5
Cat. No.: VC0120211
Molecular Formula: C11H6Cl2FNO3
Molecular Weight: 290.071
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797891-06-5 |
|---|---|
| Molecular Formula | C11H6Cl2FNO3 |
| Molecular Weight | 290.071 |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H6Cl2FNO3/c12-4-7-9(11(16)17)10(15-18-7)8-5(13)2-1-3-6(8)14/h1-3H,4H2,(H,16,17) |
| Standard InChI Key | ZWTRPSAIQPOWEB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C(=O)O)CCl)F |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆Cl₂FNO₃ |
| Molecular Weight | 290.07 g/mol |
| Physical Appearance | White Solid |
| Solubility | Soluble in Ethyl Acetate and Methanol |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C(=O)O)CCl)F |
| InChI | InChI=1S/C11H6Cl2FNO3/c12-4-7-9(11(16)17)10(15-18-7)8-5(13)2-1-3-6(8)14/h1-3H,4H2,(H,16,17) |
| InChI Key | ZWTRPSAIQPOWEB-UHFFFAOYSA-N |
The compound features several reactive functional groups, including:
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A carboxylic acid group (-COOH) at the 4-position of the isoxazole ring, which provides a site for further derivatization through esterification or amide formation
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A chloromethyl group at the 5-position, offering opportunities for nucleophilic substitution reactions
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A 2-chloro-6-fluorophenyl substituent at the 3-position, which provides specific electronic and steric properties
Structural Characteristics and Reactivity
The 2-chloro-6-fluorophenyl group attached to the 3-position of the isoxazole ring provides specific electronic characteristics through the electron-withdrawing effects of the halogen substituents. These halogens can influence reaction rates and selectivity in further synthetic transformations.
The chloromethyl group at the 5-position of the isoxazole ring serves as an electrophilic center, making it susceptible to nucleophilic substitution reactions. This reactivity is particularly important in the compound's role as a synthetic intermediate for pharmaceutical products.
Role in Pharmaceutical Synthesis
The primary significance of 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid lies in its use as an intermediate in the preparation of Flucloxacillin and related compounds . Flucloxacillin belongs to the penicillin class of antibiotics, specifically the isoxazolyl penicillins, which are resistant to penicillinase enzymes produced by certain bacteria.
The structural elements of the compound directly contribute to the final antibiotic's properties:
This precursor relationship can be observed when comparing the structure of our compound with the related antibiotic described in search result , which contains the 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl moiety connected to a penicillin core .
Comparative Analysis with Related Compounds
Structural similarities exist between our target compound and certain MDM2 inhibitors described in search result , which also contain 3-chloro-2-fluorophenyl groups. This suggests possible applications beyond antibiotic synthesis, potentially in anti-cancer drug development.
The structural relationship to Flucloxacillin is evident when comparing with the compound described in search result , which is identified as a penicillin derivative. Both compounds share the 3-(2-chloro-6-fluorophenyl)-isoxazole core, differing in the substituents at the 5-position (chloromethyl versus methyl) and in the connectivity to additional molecular components .
Applications in Medicinal Chemistry
Beyond its role as a synthetic intermediate for Flucloxacillin, the compound's structural features suggest potential applications in other areas of medicinal chemistry:
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The isoxazole ring system is found in numerous pharmaceutically active compounds, including anti-inflammatory, analgesic, and antimicrobial agents
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Halogenated aromatic compounds often display enhanced metabolic stability and altered pharmacokinetic properties
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The reactive functional groups provide versatile handles for further derivatization, allowing for the creation of compound libraries for drug discovery
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